molecular formula C16H13N3O3 B11833368 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid

Cat. No.: B11833368
M. Wt: 295.29 g/mol
InChI Key: XRIZEFOTXKIOMM-UHFFFAOYSA-N
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Description

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a benzoic acid moiety, which is known for its carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxoquinazoline with 3-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzoic acid can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety may exhibit similar chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-[(2-methyl-4-oxoquinazolin-3-yl)amino]benzoic acid

InChI

InChI=1S/C16H13N3O3/c1-10-17-14-8-3-2-7-13(14)15(20)19(10)18-12-6-4-5-11(9-12)16(21)22/h2-9,18H,1H3,(H,21,22)

InChI Key

XRIZEFOTXKIOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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